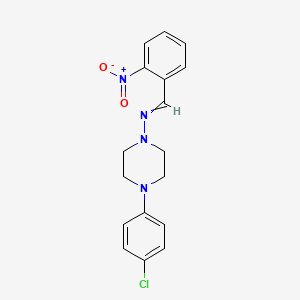

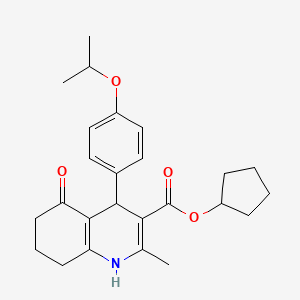

![molecular formula C17H20N2O4S B5508764 N~2~-(2-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5508764.png)

N~2~-(2-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

"N2-(2-methoxyphenyl)-N1-methyl-N2-[(4-methylphenyl)sulfonyl]glycinamide" is a compound that may be associated with sulfonamide chemistry, known for a wide range of applications from drug development to material science due to their unique structural and functional characteristics. Sulfonamides are a group of compounds featuring a sulfonyl amide functional group, which significantly influences their chemical behavior and physical properties.

Synthesis Analysis

The synthesis of compounds similar to "N2-(2-methoxyphenyl)-N1-methyl-N2-[(4-methylphenyl)sulfonyl]glycinamide" often involves complex organic synthesis routes. These routes can include steps like sulfonylation, amidation, and alkylation, tailored to introduce specific functional groups to the molecule. For instance, the synthesis of methyl sulfomycinate and sulfomycinic amide from diethoxyacetonitrile showcases the type of convergent synthesis approach that might be employed for similar compounds (Bagley & Glover, 2006).

Molecular Structure Analysis

The molecular structure of compounds like "N2-(2-methoxyphenyl)-N1-methyl-N2-[(4-methylphenyl)sulfonyl]glycinamide" is characterized by X-ray diffraction, NMR, and FT-IR spectroscopy. These techniques allow for detailed insight into the compound's configuration, conformation, and electronic structure, providing a foundation for understanding its reactivity and properties. A study demonstrated the molecular structure, spectral analysis, and theoretical insights into a similar sulfonamide compound, offering insights into its electronic and structural characteristics (Murugavel et al., 2017).

Applications De Recherche Scientifique

Synthetic Chemistry Applications

Research has shown the use of compounds similar to N2-(2-methoxyphenyl)-N1-methyl-N2-[(4-methylphenyl)sulfonyl]glycinamide in the synthesis of complex organic molecules. For instance, derivatives of Weinreb amides have been utilized for the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline frameworks, which are of interest due to their pharmacological properties (Harikrishna Kommidi, Sivaraman Balasubramaniam, & I. Aidhen, 2010). This demonstrates the compound's role in facilitating complex synthetic routes and generating pharmacologically relevant structures.

Pharmacological Research

Compounds structurally related to N2-(2-methoxyphenyl)-N1-methyl-N2-[(4-methylphenyl)sulfonyl]glycinamide have been evaluated for their antitumor properties. A study highlighted the evaluation of sulfonamide-focused libraries in cell-based antitumor screens, identifying potent cell cycle inhibitors that have advanced to clinical trials (T. Owa, A. Yokoi, et al., 2002). This underscores the importance of such compounds in the development of new oncology therapeutics.

Herbicidal Activity

The reaction of similar compounds with Lawesson's Reagent has been explored for synthesizing 1,3,2-diazaphospholidin-4-thione-2-sulfides with selective herbicidal activity. This indicates the potential application in agriculture for controlling specific weeds without harming crops (Liang‐Nian He & Ruyu Chen, 1997).

Bone Health

Further pharmacological studies revealed the osteoclast inhibitory activity of related compounds, suggesting potential therapeutic applications in preventing osteoporosis and related bone diseases (Eunjin Cho, Zhihao Chen, et al., 2020). This area of research highlights the compound's relevance in developing treatments for bone health.

Propriétés

IUPAC Name |

2-(2-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S/c1-13-8-10-14(11-9-13)24(21,22)19(12-17(20)18-2)15-6-4-5-7-16(15)23-3/h4-11H,12H2,1-3H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COXVSIOUYWJDAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC)C2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

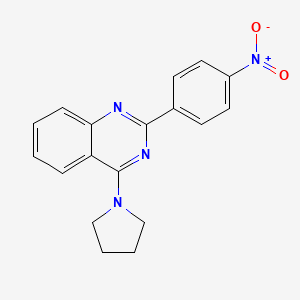

![8-[3-(3-chloro-5-isoxazolyl)propanoyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5508687.png)

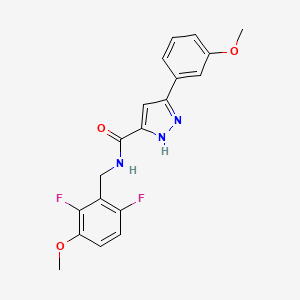

![3-phenyl-7-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride](/img/structure/B5508712.png)

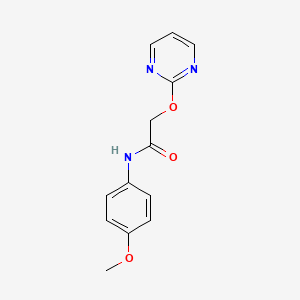

![1'-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)spiro[chromene-2,3'-pyrrolidin]-4(3H)-one](/img/structure/B5508713.png)

![N-(3,4-dichlorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5508724.png)

![methyl 4-({[(phenoxyacetyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5508746.png)

![N-(tert-butyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-thiophenecarboxamide](/img/structure/B5508759.png)

![4-[(4-hydroxy-5-methoxy-2-pyridinyl)methyl]-5-methyl-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5508772.png)